molecular formula C19H16BrN7O4 B10956114 N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10956114
M. Wt: 486.3 g/mol
InChI Key: BJHDPNDSXMCLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps. The process typically starts with the preparation of the pyrazole core, followed by the introduction of the bromobenzyl and nitropyrazole groups. The final step involves the formation of the isoxazolecarboxamide moiety. Common reagents used in these reactions include hydrazine, bromobenzyl bromide, and nitropyrazole .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various cyclized compounds .

Scientific Research Applications

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death. The nitro group plays a crucial role in its bioactivity by undergoing reduction to form reactive intermediates that damage the parasite’s cellular components .

Comparison with Similar Compounds

  • 1-(4-Bromobenzyl)-4-bromo-1H-pyrazole
  • 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine
  • 4-Nitro-1-methylbenzol

Uniqueness: N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .

Properties

Molecular Formula

C19H16BrN7O4

Molecular Weight

486.3 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16BrN7O4/c1-12-17(11-26-10-16(7-22-26)27(29)30)18(24-31-12)19(28)23-15-6-21-25(9-15)8-13-2-4-14(20)5-3-13/h2-7,9-10H,8,11H2,1H3,(H,23,28)

InChI Key

BJHDPNDSXMCLNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.